6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide

Catalog No.
S13634859
CAS No.
90610-93-8
M.F
C9H14N6O2S
M. Wt
270.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Dimethylamino-9H-purine-2-sulfonic acid dimethyl...

CAS Number

90610-93-8

Product Name

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide

IUPAC Name

6-(dimethylamino)-N,N-dimethyl-7H-purine-2-sulfonamide

Molecular Formula

C9H14N6O2S

Molecular Weight

270.31 g/mol

InChI

InChI=1S/C9H14N6O2S/c1-14(2)8-6-7(11-5-10-6)12-9(13-8)18(16,17)15(3)4/h5H,1-4H3,(H,10,11,12,13)

InChI Key

NLPMUTNIJWXJOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1NC=N2)S(=O)(=O)N(C)C

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is a synthetic compound with the molecular formula C₉H₁₄N₆O₂S. This compound belongs to the purine family, which is essential in biochemistry as a component of nucleotides and nucleic acids. The structure of this compound features a purine base, which is a bicyclic structure consisting of fused imidazole and pyrimidine rings, with a sulfonic acid group and two dimethylamino groups attached. This unique arrangement contributes to its biological activity and potential applications in molecular biology and medicinal chemistry .

Typical of purine derivatives. Key reactions include:

  • Nucleophilic Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter solubility.
  • Sulfonation: The sulfonic acid group can undergo further sulfonation, which may affect the compound's properties and interactions with biological molecules.
  • Deamination: Under certain conditions, the amino groups can be deaminated, leading to the formation of different purine derivatives.

These reactions are crucial for synthesizing analogs that may exhibit improved pharmacological properties .

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide exhibits significant biological activity, particularly in the context of cellular processes. It is known to act as a potent inhibitor of various enzymes involved in nucleotide metabolism. This compound has been studied for its ability to modulate cellular signaling pathways, particularly those involving adenosine receptors. Additionally, it has shown promise in enhancing the efficacy of certain chemotherapeutic agents by altering cellular proliferation and apoptosis pathways .

The synthesis of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with commercially available purine derivatives.
  • Dimethylation: Dimethylation of the amino groups can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Sulfonation: The introduction of the sulfonic acid group is usually performed using sulfur trioxide or chlorosulfonic acid.
  • Purification: The final product is purified through crystallization or chromatography to obtain a high-purity compound suitable for biological assays.

These methods allow for the efficient production of this compound for research purposes .

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide has several applications:

  • Molecular Biology: It is used as a nucleotide analog in various research applications, including RNA synthesis and gene expression studies.
  • Pharmaceutical Development: Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting metabolic diseases and cancers.
  • Signal Amplification Techniques: This compound is utilized in techniques such as Tyramide Signal Amplification for enhancing signal detection in immunohistochemistry .

Studies on the interactions of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide with biomolecules have revealed its potential effects on enzyme kinetics and receptor binding. It has been shown to interact with adenosine receptors, influencing cellular signaling pathways related to inflammation and immune responses. Additionally, interaction studies indicate its potential to inhibit specific kinases involved in cancer cell proliferation, making it relevant for therapeutic strategies in oncology .

Several compounds share structural similarities with 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide, including:

  • 6-(Dimethylamino)purine
    • Structure: Lacks the sulfonic acid group.
    • Activity: Primarily used as a nucleoside analog.
  • Adenosine
    • Structure: A naturally occurring nucleoside.
    • Activity: Involved in energy transfer and signaling; less potent than 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide in enzyme inhibition.
  • 9-Methyladenine
    • Structure: Contains a methyl group at position 9 instead of a dimethylamino group.
    • Activity: Exhibits lower biological activity compared to 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide.

Comparison Table

Compound NameStructural FeaturesBiological Activity
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamideDimethylamino groups + sulfonic acidPotent enzyme inhibitor
6-(Dimethylamino)purineDimethylamino groups onlyNucleoside analog
AdenosineNatural nucleosideEnergy transfer
9-MethyladenineMethylated at position 9Lower activity than 6-Dimethylamino...

The unique combination of functional groups in 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide distinguishes it from these similar compounds, enhancing its potential as a therapeutic agent and research tool .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

270.08989488 g/mol

Monoisotopic Mass

270.08989488 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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